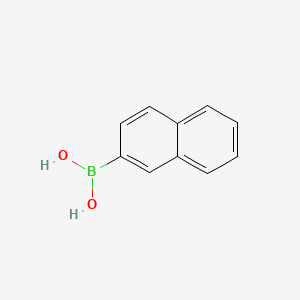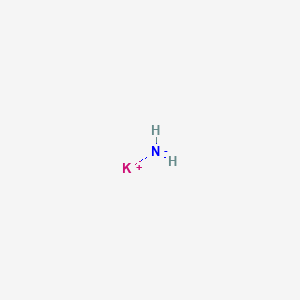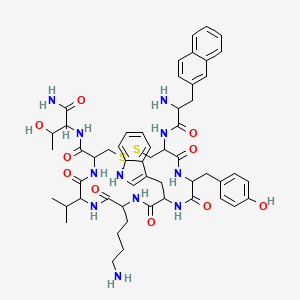
2-Naphthaleneboronic acid
概述
描述
2-Naphthaleneboronic acid (CAS No. 32316-92-0) is an organoboron compound with the molecular formula C₁₀H₉BO₂ (equivalent to C₁₀H₇B(OH)₂). It is widely used as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Synthesis: The compound is commonly synthesized via the Grignard reagent method, where 2-bromonaphthalene reacts with magnesium to form a Grignard intermediate, followed by treatment with trimethyl borate. Optimized conditions yield up to 72.4% with a reaction temperature of 60°C for Grignard formation and -25°C for borate quenching .
Applications: It is pivotal in enantioselective rhodium-catalyzed hydroacylation (e.g., 75% yield, 95% ee in (S)-7-(naphthalen-2-yl)-1-phenyldodecan-5-one synthesis) and palladium-catalyzed cross-couplings (e.g., 93% yield, 97.5:2.5 er in α,β-unsaturated δ-lactam synthesis) .
准备方法
合成路线和反应条件: β-萘基硼酸可以通过多种方法合成,包括:
格氏试剂法: 这涉及在干燥的乙醚中使2-溴萘与镁反应形成格氏试剂,然后用三甲基硼酸酯处理以得到β-萘基硼酸.
锂-卤素交换法: 该方法涉及使2-溴萘与正丁基锂反应,然后添加三甲基硼酸酯以生成β-萘基硼酸.
工业生产方法: β-萘基硼酸的工业生产通常涉及大规模的格氏反应,因为它们具有高产率和效率。该反应在无水条件下进行,以防止形成不需要的副产物 .
反应类型:
氧化: β-萘基硼酸可以发生氧化反应形成萘醌。
还原: 它可以被还原以形成萘醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
主要产品:
氧化: 萘醌。
还原: 萘醇。
取代: 联芳基化合物.
科学研究应用
Drug Development
2-Naphthaleneboronic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its boronic acid functionality enables it to participate in several key reactions:
- Targeted Cancer Therapies : The compound has been utilized in developing boron-containing drugs that enhance the efficacy of cancer therapies. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells, by disrupting critical cellular signaling pathways .
Case Study: Anticancer Properties
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Cancer cell lines | Induced apoptosis in breast cancer cells |
| In Vivo | Mouse model of Alzheimer's disease | Reduced amyloid plaques; improved cognition |
In a notable study involving a mouse model of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.
Catalysis
The compound is extensively used in catalysis, particularly in reactions involving palladium and rhodium:
- Suzuki Coupling Reaction : It is commonly employed as a reagent in Suzuki coupling reactions to form biaryl compounds, which are essential intermediates in organic synthesis.
- Enantioselective Reactions : Research has demonstrated its utility in enantioselective rhodium-catalyzed additions, leading to the formation of chiral tertiary alcohols from arylboronic acids and trifluoroacetophenones .
Example Reactions
| Reaction Type | Catalyst Type | Product Type |
|---|---|---|
| Palladium-catalyzed addition | Palladium | Aryl ketones |
| Enantioselective addition | Rhodium | Chiral tertiary alcohols |
Environmental Monitoring
This compound plays a role in environmental chemistry by serving as a reagent for detecting phenolic compounds. Its ability to bind selectively to diols makes it valuable for analytical methods used in assessing water quality and detecting pollutants .
Organic Electronics
The compound is also utilized in the field of organic electronics:
作用机制
β-萘基硼酸的作用机制与其形成与二醇和其他亲核试剂的可逆共价键的能力有关。该特性在传感器和酶抑制剂的设计中得到利用。硼酸基团与二醇的羟基相互作用,形成环状硼酸酯,这是其传感和抑制功能的关键步骤 .
类似化合物:
1-萘基硼酸: 结构相似,但硼酸基团连接到萘环的1位.
苯基硼酸: 包含苯基而不是萘环.
2-噻吩基硼酸: 包含噻吩环而不是萘环.
独特性: β-萘基硼酸因其特定的结构排列而具有独特性,这在化学反应中提供了独特的反应性和选择性。它与二醇形成稳定硼酸酯的能力使其在传感应用中特别有用,并且在有机化学中用作合成中间体 .
相似化合物的比较
Comparison with Similar Boronic Acids
Structural and Physical Properties
The following table summarizes key differences between 2-naphthaleneboronic acid and related compounds:
| Compound | Molecular Formula | CAS No. | Melting Point (°C) | Purity (%) | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₉BO₂ | 32316-92-0 | Not reported | >95.0 | High reactivity in coupling |
| 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | 13922-41-3 | 210–211 | >98.0 | Higher melting point, lower availability |
| 2-Methylnaphthalene-1-boronic acid | C₁₁H₁₁BO₂ | 103989-84-0 | Not reported | N/A | Steric hindrance from methyl group |
| Phenylboronic acid | C₆H₇BO₂ | 98-80-6 | 216–218 | >99.0 | Simpler structure, lower cost |
Key Observations :
- Positional Isomerism : The 1-naphthaleneboronic acid isomer has a higher melting point (210–211°C vs. unreported for the 2-isomer), likely due to differences in crystal packing .
Reactivity and Catalytic Performance
Suzuki-Miyaura Coupling:
- This compound achieves 93% yield in palladium-catalyzed enantioselective relay Heck arylations, outperforming electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid: 84% yield, 93.5:6.5 er) .
- In rhodium-catalyzed hydroacylation, it forms α,β-unsaturated ketones with 75% yield and 95% ee , demonstrating superior stereochemical control compared to phenylboronic acid derivatives .
Other Reactions:
- BF₃∙OEt₂-Mediated Coupling: this compound reacts with phenothiazine S-oxide to yield 98% of a tetrafluoroborate complex, highlighting its efficiency in electrophilic substitutions .
- Control Comparisons : In naphthalimide–boronic acid synthesis, the absence of a boronic acid group (compound 1) or a metal-binding site (compound 2) reduces catalytic activity, underscoring the necessity of both moieties in this compound .
生物活性
2-Naphthaleneboronic acid (C10H9BO2) is an organoboron compound with significant biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in various biological contexts.
- Molecular Formula : C10H9BO2
- Melting Point : 269-275 °C
- Boiling Point : 381.9 ± 25.0 °C
- Density : 1.21 ± 0.1 g/cm³
- Solubility : Slightly soluble in water; soluble in methanol and other organic solvents .
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interactions with enzymes and proteins. Notably, it has been investigated for its role as an inhibitor of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.
Inhibition of Carbonic Anhydrases
Research has shown that this compound effectively inhibits the beta-carbonic anhydrases from pathogenic fungi such as Candida albicans and Cryptococcus neoformans. The compound was found to be one of the most potent inhibitors among a series of tested aromatic boronic acids, suggesting its potential as a therapeutic agent against fungal infections .
Case Study 1: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the inhibitory effects of various boronic acids on fungal CAs. The results indicated that this compound exhibited strong inhibition against Can2, a carbonic anhydrase from Cryptococcus neoformans, with IC50 values indicating high potency. This suggests that boronic acids could serve as lead compounds for developing antifungal therapies .
Case Study 2: Bacterial Metabolism
Another significant study explored the metabolic pathways of arylboronic acids, including this compound, by Arthrobacter nicotinovorans. This research revealed that the compound undergoes enzymatic transformations to yield phenolic products, highlighting its potential utility in biocatalysis and microbial metabolism studies . The transformation process is outlined as follows:
| Substrate | Product | Time (h) |
|---|---|---|
| This compound | 2-Naphthol | <4 |
The study emphasized the importance of understanding the microbial degradation of organoboron compounds, which can have ecological implications given their widespread use in chemical synthesis.
Applications in Organic Synthesis
This compound is also employed in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. These reactions facilitate the formation of complex organic molecules used in pharmaceuticals and agrochemicals. Its utility extends to enantioselective syntheses, where it participates in reactions leading to chiral compounds essential for drug development .
常见问题
Basic Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Naphthaleneboronic acid in academic research?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts alkylation using precursors like bromonaphthalene derivatives. For characterization, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the boronic acid moiety and high-performance liquid chromatography (HPLC) to assess purity (>95% as per most studies). X-ray crystallography or mass spectrometry (MS) can resolve structural ambiguities. Ensure compliance with protocols for reporting synthetic details, such as including reaction conditions (solvent, temperature, catalyst) in the main manuscript and relegating extensive data to supplementary materials .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : The compound is classified as a skin and eye irritant (GHS Category 2/2A) and exhibits acute oral toxicity (LD₅₀: 50–300 mg/kg). Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Work in a fume hood to prevent inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers. Toxicity data from in vitro assays (e.g., Ames test) show no mutagenicity, but in vivo studies recommend caution due to potential systemic effects .
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer : Combine elemental analysis (EA) with spectroscopic methods: Fourier-transform infrared (FTIR) spectroscopy to confirm B–O bonds (~1350 cm⁻¹) and NMR to verify aromatic proton environments. For purity, use HPLC with a C18 column and UV detection at 254 nm. Compare retention times with commercial standards. Thermogravimetric analysis (TGA) can detect anhydride impurities, which are common in boronic acids .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in palladium-catalyzed asymmetric reactions?
- Methodological Answer : The naphthyl group’s steric bulk and electron-rich aromatic system stabilize transition states in asymmetric Heck reactions. For example, in synthesizing α,β-unsaturated δ-lactams, this compound achieves >97.5:2.5 enantiomeric ratio (er) due to favorable π-π interactions with chiral ligands like BINAP. Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate diminished er observed with electron-rich boronic acids .
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic activation in vivo. Conduct comparative studies using liver microsomes (S9 fraction) to identify reactive metabolites. Pair Ames test results (negative for mutagenicity) with mammalian cell assays (e.g., micronucleus test) to assess clastogenicity. Environmental toxicity studies should include bioaccumulation potential via logP calculations and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .
Q. What role does this compound play in designing hypercrosslinked polymers (HCPs)?
- Methodological Answer : As a monomer in Friedel-Crafts alkylation, it forms rigid, porous HCPs with high surface areas (>500 m²/g). Use 1,3,5-tri(bromomethyl)benzene as a crosslinker and AlCl₃ as a catalyst. Applications include chromatographic separation of diols (e.g., 1,2,4-butanetriol) via boronate ester formation. Characterize porosity via nitrogen adsorption-desorption isotherms and pore size distribution analysis .
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., protodeboronation) in Suzuki-Miyaura couplings?
- Methodological Answer : Protodeboronation is minimized by using anhydrous solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃) to stabilize the boronate intermediate. Additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via flash chromatography with silica gel .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Assess biodegradation using OECD 301F (manometric respirometry) and photodegradation via UV-Vis spectroscopy under simulated sunlight. Hydrolysis studies at varying pH levels (4–9) reveal stability trends; boronic acids typically hydrolyze to boric acid in aqueous media. Model environmental fate using EPI Suite to estimate half-lives in soil/water compartments .
Q. Notes for Methodological Rigor
- Data Contradictions : Address conflicting toxicity results by cross-referencing regulatory guidelines (e.g., OECD, EPA) and replicating assays under standardized conditions .
- Advanced Synthesis : For novel derivatives, report melting points (e.g., 210–211°C for 1-Naphthaleneboronic acid) and provide X-ray crystallographic data in supplementary files .
属性
IUPAC Name |
naphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRDYONBVUWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370265 | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32316-92-0 | |
| Record name | 2-Naphthylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (naphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHALENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














